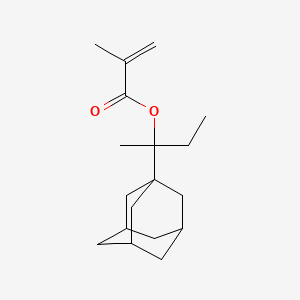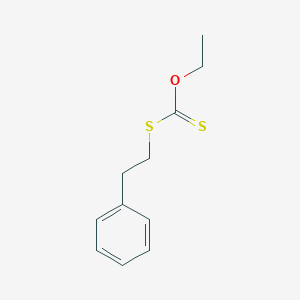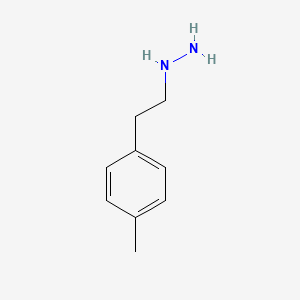
HYDRAZINE, (p-METHYLPHENETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colourless flammable liquid with an ammonia-like odour . Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents .
Synthesis Analysis
The synthesis of hydrazines is achieved by combining suitable aldehydes with four hydrazides . There are several methods for the synthesis of hydrazines, including the aza-Lossen rearrangement, which converts amines into complex hydrazine derivatives in two steps under safe, mild conditions .Molecular Structure Analysis
Each subunit of H2N-N is pyramidal and the N−N bond distance is about 1.45 Å . The geometries of hydrazine, acetylhydrazine, diacetylhydrazine, 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid (THOPC), pyruvate hydrazone, ammonia and nitrogen have been optimized based on molecular mechanics, semi-empirical and DFT calculations .Chemical Reactions Analysis
Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex . There are several electrochemical sensing strategies utilized for the important chemical reagent hydrazine .Physical And Chemical Properties Analysis
Hydrazine has a molecular weight of 32.0452 g/mol . It is a colorless, fuming, oily liquid with an ammonia-like odor . The density of hydrazine is 1.021 g/cm3, and it has a boiling point of 114 °C and a melting point of 2 °C .Mécanisme D'action
Safety and Hazards
Orientations Futures
There is significant scope for development of hydrazine sensors for gaseous environments and biologically relevant samples such as blood, serum and urine, aiming to produce sensors for accurate occupational exposure monitoring . There is also a need for further investigation into the reaction kinetics and mechanisms of hydrazine .
Propriétés
Numéro CAS |
32504-14-6 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(4-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
Clé InChI |
CKAKUERTINBUEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNN |
SMILES canonique |
CC1=CC=C(C=C1)CCNN |
Autres numéros CAS |
32504-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




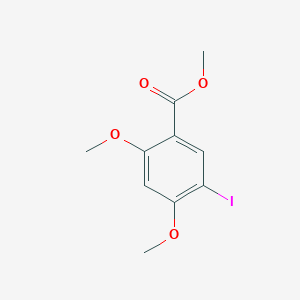
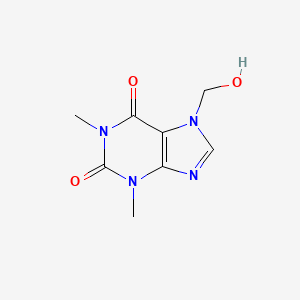
![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)

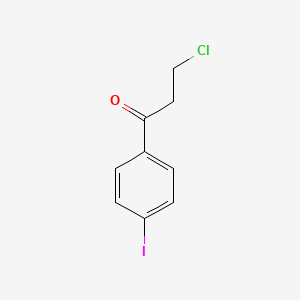

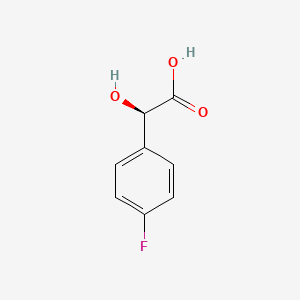
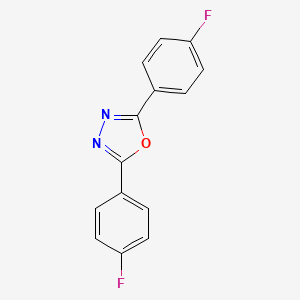
![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
